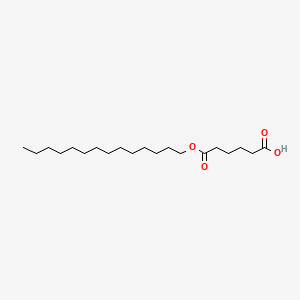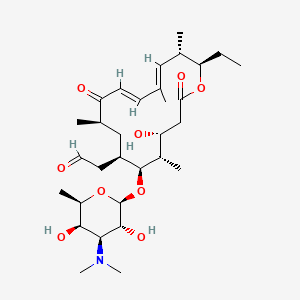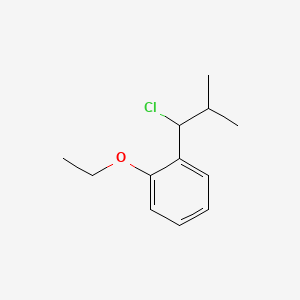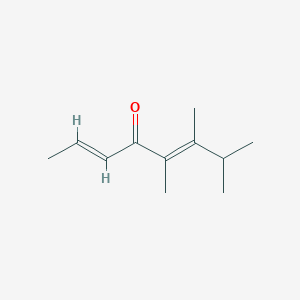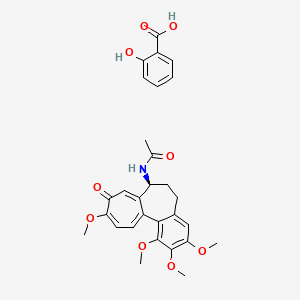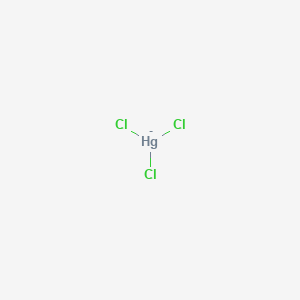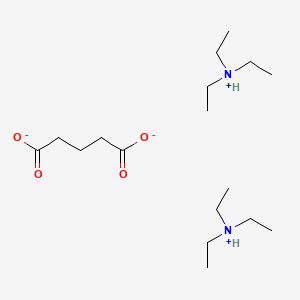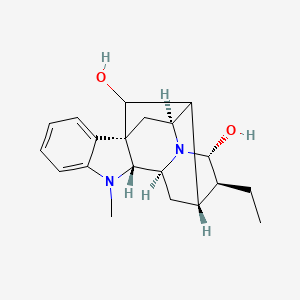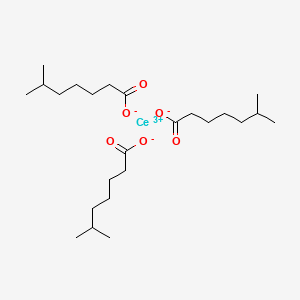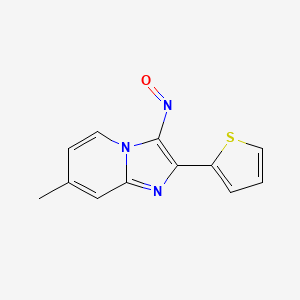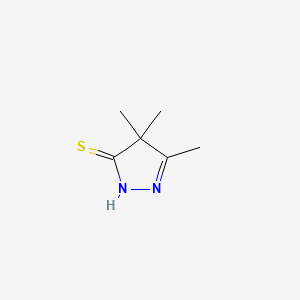
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione: is a chemical compound with the molecular formula C6H10N2S . It is a derivative of pyrazole, characterized by the presence of a thione group at the 3-position and three methyl groups at the 4 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,4-trimethyl-2-pyrazolin-5-one with hydrogen sulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding pyrazoline derivative.
Substitution: The methyl groups can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydro-3H-pyrazole-3-one: Similar structure but lacks the thione group.
4,5-Dihydro-3H-pyrazole-3-thione: Similar structure but lacks the methyl groups at the 4 and 5 positions
Uniqueness
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione is unique due to the presence of both the thione group and the three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
81991-00-6 |
|---|---|
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
3,4,4-trimethyl-1H-pyrazole-5-thione |
InChI |
InChI=1S/C6H10N2S/c1-4-6(2,3)5(9)8-7-4/h1-3H3,(H,8,9) |
InChI-Schlüssel |
DSTFJEMZCXLLPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



